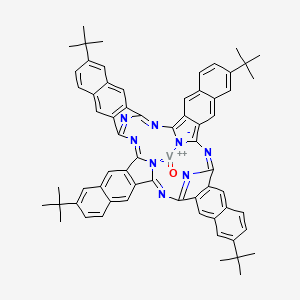

![molecular formula C₃₅H₃₁NO₇ B1140530 2-[(6R,8R,8aS)-2-フェニル-6,8-ビス(フェニルメトキシ)-4,4a,6,7,8,8a-ヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル]イソインドール-1,3-ジオン CAS No. 80035-34-3](/img/structure/B1140530.png)

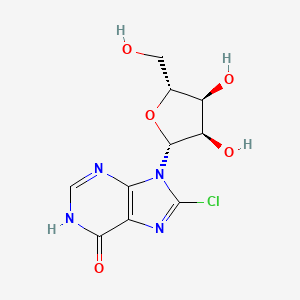

2-[(6R,8R,8aS)-2-フェニル-6,8-ビス(フェニルメトキシ)-4,4a,6,7,8,8a-ヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル]イソインドール-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from readily available precursors. For example, 2,2,2-trichloroethyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-d-glucopyranoside was synthesized from 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranose using the stannyl method for regioselective activation of hydroxyl groups, leading to glycosylation with glycosyl donors to afford lactosamine and chitobiose derivatives (Ogawa, Nakabayashi, & Sasajima, 1981).

Molecular Structure Analysis

The molecular structure of similar glycosides has been confirmed through various analytical techniques, including crystallographic analysis. For instance, allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranoside was synthesized and its crystallographic analysis confirmed the β-anomeric configuration and showed an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring, establishing the absolute configuration of the molecule from the synthetic route (Curran, Zhang, Piro, Kassel, & Giuliano, 2016).

Chemical Reactions and Properties

The chemical reactions of these compounds include glycosylation reactions, which are pivotal for constructing complex carbohydrate structures. For example, the glycosylation of methyl 6-O-acetyl-3-O-benzoyl-2-deoxy-phthalimido-beta-D-glucopyranoside with various glycosyl donors proceeds non-stereospecifically, with the best yield of beta-linked disaccharide obtained using benzobromogalactose in the presence of silver triflate and tetramethylurea (Nifant'ev, Bakinovskiĭ, & Kochetkov, 1987).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions, although specific data for Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside are not detailed in the provided references.

Chemical Properties Analysis

The chemical properties, such as reactivity with various chemical agents and stability under different conditions, are essential for applications in synthetic chemistry. The regioselective benzylation and subsequent reactions demonstrate the chemical versatility and reactivity of these glycosides, enabling the synthesis of a wide range of derivatives for further applications in research and development (Robina, López-Barba, & Fuentes, 1996).

科学的研究の応用

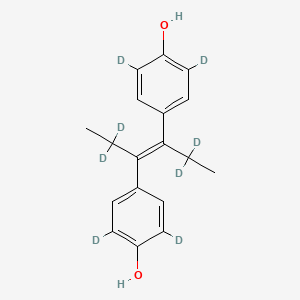

二糖の合成

この化合物は、二糖の合成に使用されます {svg_1} {svg_2}. これは、オリゴ糖および多糖に現れる繰り返し単位として設計されており、β-1,4-グルカン鎖において顕著な「表裏」特性を示します {svg_3} {svg_4}. この二糖は、フタルイミド糖とアジド糖のグリコシル化によって合成されます {svg_5} {svg_6}.

新規ナノ材料の開発

この化合物が含まれるβ-1,4-グルカン鎖は、最も有望な新規ナノ材料の1つです {svg_7}. これは、2つの異なる特性を交互の側に付加できるためです {svg_8}.

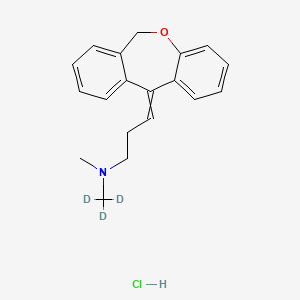

医薬品研究

この化合物は、医薬品研究において重要な役割を果たしています {svg_9} {svg_10}. これは、癌やウイルス感染症などのさまざまな疾患を標的とする薬物の開発に使用されています {svg_11}.

医薬品製剤

この化合物は、特殊な薬物送達システムや医薬品製剤に統合されています {svg_12}. これは、疾患特異的な介入において大きな可能性を示しています {svg_13}.

オリゴ糖と多糖の合成

この化合物は、2-アミノ-2-デオキシ-D-グルコース(D-グルコサミン)と2-アセトアミド-2-デオキシ-D-グルコース(N-アセチル-D-グルコサミン)を交互に繰り返すオリゴ糖および多糖の合成に使用されます {svg_14}. これらは、無作為に分布するアセチル基を持つ脱アセチル化キチンのモデル化合物です {svg_15}.

有機合成における保護基

この化合物は、有機合成における保護基として使用されます {svg_16} {svg_17}. 2-アセトアミド-4-O-(2-アミノ-2-デオキシ-β-D-グルコピラノシル)-2-デオキシ-β-D-グルコピラノースを得るためのC-2における2つの異なる保護基の選択的除去は、フタルイミドとアジドを保護基として使用した選択と組み合わせが、そのような標的二糖を合成するための優れた戦略であることを示しています {svg_18} {svg_19}.

特性

IUPAC Name |

2-[(6R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28?,29?,30-,31-,34?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIKJQYGONYODK-YLZCYADISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676228 |

Source

|

| Record name | Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80035-34-3 |

Source

|

| Record name | Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。